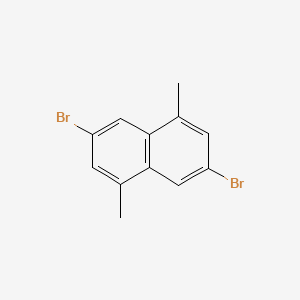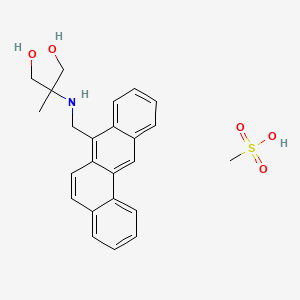![molecular formula C13H18ClNO4 B14320434 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid CAS No. 112451-00-0](/img/structure/B14320434.png)
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-phenyl-2-azabicyclo[410]heptane;perchloric acid is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane typically involves cyclopropanation reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory methods.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation and radical initiators for oxidation reactions. Conditions typically involve mild temperatures and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions include various functionalized derivatives of the azabicyclo[4.1.0]heptane structure, which can be further utilized in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the synthesis of materials with unique structural properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane involves its interaction with molecular targets such as nitric oxide synthase. The compound’s bicyclic structure allows it to inhibit the activity of this enzyme, thereby reducing the production of nitric oxide . This mechanism is of particular interest in the context of inflammatory diseases and cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another azabicyclo compound with a different ring structure.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic structure and is used in similar synthetic applications.
Uniqueness
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane is unique due to its specific bicyclic structure and the presence of a phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of complex organic molecules and in medicinal chemistry.
Eigenschaften
CAS-Nummer |
112451-00-0 |
|---|---|
Molekularformel |
C13H18ClNO4 |
Molekulargewicht |
287.74 g/mol |
IUPAC-Name |
2-methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid |
InChI |
InChI=1S/C13H17N.ClHO4/c1-14-9-5-8-12-10-13(12,14)11-6-3-2-4-7-11;2-1(3,4)5/h2-4,6-7,12H,5,8-10H2,1H3;(H,2,3,4,5) |
InChI-Schlüssel |
WOEHABQQTCDMJY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC2C1(C2)C3=CC=CC=C3.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



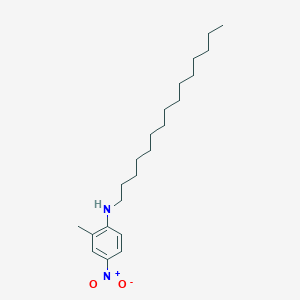
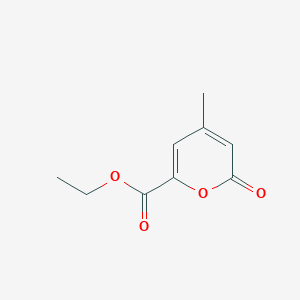
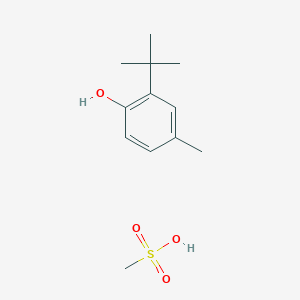
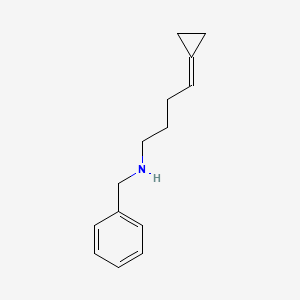
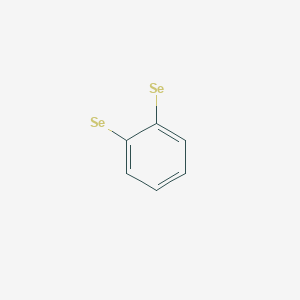
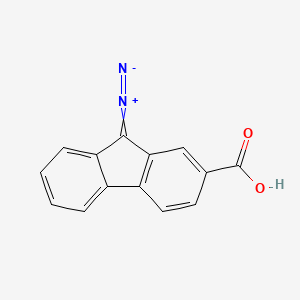
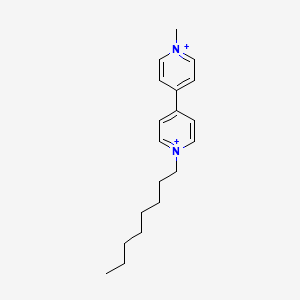

![2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane](/img/structure/B14320408.png)
![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
